

3-Chlorophenyl acetate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chlorophenyl acetate

Cat. No.: B076602

[Get Quote](#)

An In-Depth Technical Guide to 3-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenyl acetate is a halogenated aromatic ester with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data, established synthesis and reaction protocols, and safety considerations. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical research and development.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and effective research. **3-Chlorophenyl acetate** is systematically known by several names, and its identity is uniquely defined by its CAS Registry Number.

Identifier	Value	Source
IUPAC Name	(3-chlorophenyl) acetate	[1]
CAS Number	13031-39-5	[1]
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.59 g/mol	[1]
Synonyms	Acetic acid, 3-chlorophenyl ester; m-Chlorophenyl acetate; 1-Acetoxy-3-chlorobenzene	[1]
InChIKey	GQTKYLQYHPTULY-UHFFFAOYSA-N	[1] [2]
SMILES	CC(=O)OC1=CC(=CC=C1)Cl	[1] [2]

Physicochemical Properties

The physical properties of **3-Chlorophenyl acetate** dictate its behavior in various solvents and reaction conditions, influencing experimental design from solvent selection to purification methods.

Property	Value	Source
Physical State	Liquid (at room temperature)	
Boiling Point	172 °C / 0.8 mmHg (Calculated)	[3]
Melting Point	79-81 °C (for the related compound N-(3-chlorophenyl)acetamide)	[3]
Density	1.1885 g/cm ³ (estimate)	[3]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and acetone.	[4]
LogP (Octanol/Water)	2.32	[2]

Note: Experimental boiling and melting points for **3-Chlorophenyl acetate** are not consistently reported in the literature. The provided values are estimates or belong to structurally similar compounds and should be used as a guideline.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **3-Chlorophenyl acetate**. The following data outlines the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the ester functional group. Key absorptions include:

- C=O Stretch: A strong, sharp peak around 1765-1770 cm⁻¹, characteristic of a phenyl ester.
- C-O Stretch: Two distinct peaks in the 1200-1100 cm⁻¹ region, corresponding to the ester C-O linkages.
- C-Cl Stretch: A peak in the 800-600 cm⁻¹ range, confirming the presence of the chlorine substituent.

- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-7.4 ppm. The meta-substitution pattern results in four distinct signals on the aromatic ring.
 - Methyl Protons (3H): A sharp singlet around δ 2.3 ppm, corresponding to the acetyl methyl group.
- ^{13}C NMR:
 - Carbonyl Carbon (C=O): A signal in the δ 168-170 ppm region.
 - Aromatic Carbons (6C): Multiple signals between δ 120-152 ppm. The carbon attached to the oxygen (C-O) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be distinct.
 - Methyl Carbon (CH_3): A signal around δ 21 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[\[1\]](#)

- Molecular Ion ($[\text{M}]^+$): A peak at m/z 170. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl), a characteristic $[\text{M}+2]^+$ peak will be observed at m/z 172 with an intensity approximately one-third of the $[\text{M}]^+$ peak.
- Key Fragments:
 - m/z 128: This prominent peak corresponds to the loss of a ketene molecule ($\text{CH}_2=\text{C=O}$, 42 Da) from the molecular ion, resulting in the 3-chlorophenol radical cation. The corresponding isotope peak appears at m/z 130.[\[1\]](#)
 - m/z 43: This intense peak represents the acetyl cation ($[\text{CH}_3\text{CO}]^+$).[\[1\]](#)

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **3-Chlorophenyl acetate** is crucial for its application as a synthetic intermediate.

Synthesis via Esterification

The most direct and common method for preparing **3-Chlorophenyl acetate** is the esterification of 3-chlorophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a mild base like pyridine or triethylamine, which serves to activate the acetylating agent and neutralize the acidic byproduct.

Fig. 2: Simplified mechanism for base-catalyzed hydrolysis.

Applications in Research and Drug Development

The utility of **3-Chlorophenyl acetate** lies primarily in its role as a stable, easily handled precursor for more complex molecules.

- **Pharmaceutical Intermediates:** The chlorinated phenyl motif is present in numerous pharmacologically active compounds. [5] **3-Chlorophenyl acetate** can be hydrolyzed to provide 3-chlorophenol, a common building block for synthesizing active pharmaceutical ingredients (APIs), including certain antipsychotics and antidepressants. [6]* **Protecting Group Chemistry:** The acetate group can serve as a robust protecting group for the phenolic hydroxyl. It is stable to many reaction conditions but can be selectively removed via hydrolysis when needed.
- **Agrochemical Synthesis:** Chlorinated aromatic compounds are precursors to a wide range of herbicides and pesticides.

Experimental Protocols

Protocol: Synthesis of 3-Chlorophenyl Acetate

Causality: This protocol uses acetic anhydride as the acetylating agent and pyridine as a catalyst and acid scavenger. The reaction is performed at room temperature for convenience, and a standard aqueous workup is employed to remove the catalyst and unreacted starting materials.

- Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenol (12.85 g, 0.1 mol).
- Reagent Addition: In a fume hood, add pyridine (12.1 mL, 0.15 mol) followed by the slow, dropwise addition of acetic anhydride (11.3 mL, 0.12 mol) while stirring. An ice bath can be used to control any initial exotherm.
- Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 1 M HCl (aq). Extract with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO_3) solution and 50 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **3-Chlorophenyl acetate**.

Protocol: Base-Catalyzed Hydrolysis

Causality: This protocol uses an excess of sodium hydroxide in a water/methanol co-solvent system to ensure complete hydrolysis of the ester. Acidification is required in the workup to protonate the resulting phenoxide and allow for its extraction.

- Setup: In a 50 mL round-bottom flask, dissolve **3-Chlorophenyl acetate** (1.71 g, 10 mmol) in 20 mL of methanol.
- Reagent Addition: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.
- Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1 hour. Monitor the disappearance of the starting material by TLC.
- Workup: After cooling to room temperature, remove the methanol via rotary evaporation.

- Acidification: Carefully acidify the remaining aqueous solution to pH ~2 by adding 6 M HCl (aq).
- Extraction: Extract the resulting 3-chlorophenol with diethyl ether (3 x 25 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-chlorophenol product.

Safety and Handling

- Hazard Statements: Warning. May cause skin and eye irritation. May cause respiratory irritation. [7]* Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [7]

References

- Acetanilide - Solubility of Things. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)acetamide. PubChem.
- University of Massachusetts Lowell. (n.d.). HYDROLYSIS.
- Stenutz, R. (n.d.). **3-chlorophenyl acetate**.
- National Center for Biotechnology Information. (n.d.). **3-Chlorophenyl acetate**. PubChem.
- ChemSynthesis. (2025). (3-chlorophenyl)(methoxy)acetic acid.
- PrepChem.com. (n.d.). Synthesis of p-chlorophenyl acetate.
- Shijiazhuang Pengnuo Technology Co., Ltd. (n.d.). (3-chlorophenyl)acetate.
- Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid.
- Gold, V., Oakenfull, D. G., & Riley, T. (1968). The acetate-catalysed hydrolysis of aryl acetates. *Journal of the Chemical Society B: Physical Organic*, 515-519. [Link]
- Cheméo. (n.d.). Acetic acid,3-chlorophenyl ester.
- NIST. (n.d.). Acetamide, N-(3-chlorophenyl)-. NIST Chemistry WebBook.

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid.
- NIST. (n.d.). Acetic acid,3-chlorophenyl ester. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- Google Patents. (n.d.). Synthesis method of drug intermediate phenyl acetate.
- International Journal of Pharmaceutical Sciences Review and Research. (2010). **SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.** 4(2). [\[Link\]](#)
- Pharmaffiliates. (n.d.). **4-Aacetamido-3-chlorophenyl Acetate.**
- ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [\[Link\]](#)
- ResearchGate. (2025). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates.
- CBSE Academics. (2025). **CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER*** CLASS XII (2025-26).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chlorophenyl acetate | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chlorophenyl acetate [stenutz.eu]
- 3. 588-07-8 CAS MSDS (3'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 13031-39-5|3-Chlorophenyl acetate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-Chlorophenyl acetate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076602#3-chlorophenyl-acetate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com